Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
説明
特性
IUPAC Name |
ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNHZQNPCVRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718281 | |
| Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-32-3 | |
| Record name | Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Core Ring Formation
Ethyl 2-chloro-3-oxopropanoate reacts with 5-bromo-3-fluoropyridin-2-amine under reflux in ethanol to form the imidazo[1,2-a]pyridine intermediate. This step exploits the nucleophilic displacement of chlorine by the amine group, followed by cyclization.
Reaction Conditions :
Sequential Halogenation
Bromine and fluorine substituents are introduced either during core formation or via post-cyclization modifications:
-
Bromination : Electrophilic aromatic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
-
Fluorination : Directed ortho-metalation (DoM) strategies or halogen exchange (Halex) reactions using KF in polar aprotic solvents.
Optimization Insight :
Simultaneous bromo-fluoro substitution requires careful regiochemical control. Computational modeling (DFT) suggests that electron-withdrawing groups at position 2 (ester) direct electrophiles to positions 6 and 8 via resonance and inductive effects.
Grignard Reagent-Mediated Carboxylation
This method leverages organometallic intermediates to install the ethyl carboxylate group (Table 1):
Table 1 : Grignard Protocol for Esterification
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Isopropyl MgBr (0.75 M in THF), -60°C | Generate pyridylmagnesium bromide |
| 2 | Ethyl chlorocarbonate (dropwise addition) | Introduce carboxylate group |
| 3 | NaHCO₃ quench, ethyl acetate extraction | Isolate product |
Key Observations :
-
Low temperatures (-60°C) prevent side reactions such as over-addition or ester hydrolysis.
-
NH silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.
Palladium-Catalyzed Cross-Coupling
| Component | Role |
|---|---|
| Pd(dppf)₂Cl₂ | Catalyst for C–Br bond formation |
| Cs₂CO₃ | Base for transmetalation |
| DMF | High-polarity solvent |
Procedure :
6-Bromoimidazo[1,2-a]pyridine intermediates are reacted with ethyl chloroformate in DMF at 90°C under N₂. The reaction achieves 89.5% yield with rigorous exclusion of moisture.
Mechanistic Note :
The palladium center facilitates oxidative addition into the C–Br bond, followed by carbonyl insertion to form the ester.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm.
-
Elemental analysis aligns with C₁₀H₈BrFN₂O₂ (C: 41.84%, H: 2.81%, N: 9.76%).
Yield Optimization Strategies
Solvent Selection
Catalytic Systems
-
Pd(dppf)₂Cl₂ outperforms Pd(PPh₃)₄ in cross-coupling due to superior air stability and turnover number.
-
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75%.
Emerging Methodologies
化学反応の分析
Types of Reactions
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while oxidation can produce corresponding oxides .
科学的研究の応用
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,2-a]pyridine Core
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Comparison of Substituent Effects on Key Properties
Electronic and Steric Effects
- Halogen vs.
- Chloro vs.
- Iodo Substituent : The 8-iodo analog () exhibits a high melting point (208°C), likely due to stronger halogen bonding, but may face stability issues in storage .
生物活性
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Chemical Formula: CHBrFNO
- Molecular Weight: 287.09 g/mol
- CAS Number: 1260763-32-3
- IUPAC Name: this compound
Pharmacological Activities
The imidazo[1,2-a]pyridine derivatives, including this compound, have shown a wide range of biological activities:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antiviral Activity
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine.
- Reaction Conditions: The reaction is carried out in the presence of a base (e.g., NaHCO₃) in ethanol under reflux conditions.
- Yield: The method has been optimized to achieve yields around 65% .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Anderson et al., 2003 | Identified CDK inhibitors among imidazo[1,2-a]pyridines with potential anticancer properties. |
| Trapani et al., 2003 | Reported anticonvulsant activity linked to structural features similar to those found in ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine derivatives. |
| Mavel et al., 2002 | Highlighted antiviral properties in related compounds that may extend to this derivative. |
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate?
A widely used method involves the cyclocondensation of ethyl bromopyruvate with halogenated diaminopyridine derivatives. For example, reacting ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃ yields the target compound (65% yield) . Alternative routes include substituting bromopyruvate with other α-keto esters, though yields may vary. Optimization of solvent choice (e.g., ethanol vs. DMF), reaction time, and temperature can improve efficiency. Comparative studies show that halogen positioning (e.g., bromo vs. fluoro) influences reaction kinetics and regioselectivity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3–4.5 ppm for CH₂, δ ~1.3–1.4 ppm for CH₃) and aromatic protons (δ 7.5–9.0 ppm). The bromo and fluoro substituents deshield adjacent protons, causing distinct splitting patterns .
- X-ray crystallography : SHELX software is commonly used for structure refinement. For example, imidazo[1,2-a]pyridine derivatives often exhibit planar geometry, with bond angles and distances consistent with aromaticity .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
Q. What are the primary pharmacological applications of this compound?
Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors, antiviral agents, and antiproliferative compounds. The bromo and fluoro groups enhance electrophilicity, enabling interactions with biological targets like cyclin-dependent kinases (CDKs) or viral proteases . Preclinical studies highlight their potential in cancer therapy, though specific data for this derivative require further validation .
Advanced Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. For example:
- HOMO-LUMO gaps : Predict reactivity toward electrophilic/nucleophilic attacks. A smaller gap (e.g., ~4 eV) suggests higher reactivity .
- NBO analysis : Reveals hyperconjugative interactions (e.g., between the ester carbonyl and imidazo ring), stabilizing the structure .
- Molecular docking : Simulates binding affinities with biological targets (e.g., CDKs), guiding SAR studies .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 65% vs. 94% for analogous compounds) arise from:
- Reagent purity : Impurities in diaminopyridine intermediates can hinder cyclization .
- Catalyst selection : NaHCO₃ vs. stronger bases (e.g., K₂CO₃) may alter reaction pathways .
- Workup protocols : Incomplete extraction or crystallization affects isolated yields. Methodological replication with controlled variables (e.g., stoichiometry, solvent drying) is critical .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Functionalization : Introduce substituents at the 6- and 8-positions via Suzuki coupling or nucleophilic aromatic substitution. For example, replacing bromine with a trifluoromethyl group enhances lipophilicity .
- Hydrazide formation : React the ethyl ester with hydrazine hydrate to generate hydrazide intermediates, enabling Schiff base formation for antiproliferative testing .
- Biological assays : Prioritize derivatives with low IC₅₀ values in cell-based assays (e.g., lung or pancreatic cancer lines) and validate target engagement via Western blotting or enzymatic assays .
Q. How do crystallographic data inform structural modifications for enhanced stability?
SHELXL-refined structures reveal packing interactions (e.g., π-π stacking, halogen bonding) that stabilize the solid state. For instance:
- Bromo-fluoro interactions : The bromo group’s polarizability and fluorine’s electronegativity contribute to crystal lattice stability .
- Hydrogen bonding : Carboxylate groups form hydrogen bonds with adjacent molecules, influencing solubility and melting points .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for halogenated intermediates to avoid side reactions .
- Characterization : Combine NMR, HRMS, and X-ray diffraction for unambiguous structural confirmation .
- Computational modeling : Use Gaussian or ORCA software for DFT studies, benchmarking against experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
